molecular formula C14H18N4O4S B2534523 N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide CAS No. 2034424-37-6

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B2534523
CAS No.: 2034424-37-6
M. Wt: 338.38
InChI Key: LFWGJLFADGKCAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide is a specialized organic compound designed for research applications. It features a triazine core, a moiety known for its utility in chemical synthesis, linked to a 3,4-dimethylbenzenesulfonamide group. This structure suggests potential as a versatile building block or intermediate in the development of more complex molecules, particularly in medicinal chemistry and drug discovery efforts. The dimethylbenzenesulfonamide group is a pharmacophore found in compounds with various biological activities, often associated with enzyme inhibition. The compound's structural analogy to 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) indicates it may share similar reactivity . DMTMM is a well-established coupling reagent used for the efficient formation of amide bonds, which is one of the most fundamental reactions in organic synthesis and bioconjugation . Furthermore, triazine derivatives have demonstrated significant value in material science, for instance, as cross-linking agents to improve the mechanical and barrier properties of biopolymers like carboxymethyl cellulose (CMC) for advanced applications such as sustainable food packaging . Researchers might explore this compound for similar novel material development or as a synthetic intermediate in the preparation of active pharmaceutical ingredients, as seen in patents for substituted quinoxaline derivatives . This product is intended for research purposes only and is not for diagnostic, therapeutic, or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use. As with similar triazine-based reagents, appropriate safety precautions are essential, including the use of personal protective equipment (PPE) such as gloves, lab coats, and eye protection to minimize exposure . The product should be stored under recommended conditions, often in a cool, dry place, to maintain stability .

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4S/c1-9-5-6-11(7-10(9)2)23(19,20)15-8-12-16-13(21-3)18-14(17-12)22-4/h5-7,15H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWGJLFADGKCAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC(=NC(=N2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide typically involves the reaction of 4,6-dimethoxy-1,3,5-triazine with 3,4-dimethylbenzenesulfonamide in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The triazine ring can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can act as a coupling agent in peptide synthesis, facilitating the formation of amide bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or THF.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Chemistry

In chemistry, N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide is used as a coupling agent in peptide synthesis. It facilitates the formation of amide bonds, making it valuable in the synthesis of complex peptides and proteins.

Biology

In biological research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment. This modification can help in studying the structure and function of these biomolecules.

Medicine

In medicine, the compound’s ability to form stable amide bonds makes it useful in drug development. It can be used to synthesize peptide-based drugs with improved stability and bioavailability.

Industry

In industrial applications, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactivity and stability.

Mechanism of Action

The mechanism by which N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide exerts its effects involves the formation of covalent bonds with target molecules. The triazine ring acts as an electrophilic center, facilitating nucleophilic attack by various functional groups. This leads to the formation of stable covalent bonds, which can modify the structure and function of the target molecules.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Triazine-Based Compounds

Compound Name Substituents Applications Reactivity Profile Stability Concerns Genotoxic Byproducts
N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide 4,6-dimethoxy; benzenesulfonamide Potential coupling agent (inferred) Moderate (methoxy groups reduce electrophilicity) High (stable sulfonamide linkage) None reported
DMTMM 4,6-dimethoxy; morpholinium chloride Esterification, glycosidation High (activated triazine-morpholinium complex) Low (decomposes in organic solvents) Methyl chloride
CDMT (2-Chloro-4,6-dimethoxy-1,3,5-triazine) 2-chloro; 4,6-dimethoxy Esterification with N-methylmorpholine Very high (chlorine as leaving group) Moderate (hydrolysis-sensitive) HCl (non-genotoxic)
N-(4,6-Dichloro-1,3,5-triazin-2-yl)benzenesulfonamide 4,6-dichloro; benzenesulfonamide Not specified (structural analog) High (chlorine enhances reactivity) Low (reactive intermediates) Potential chlorinated byproducts

Application-Specific Considerations

  • Biocompatible Materials : DMTMM is widely used in polysaccharide-based conductive inks and hydrogels due to its efficiency in aqueous conditions . The target compound’s sulfonamide group could improve solubility in polar solvents, expanding its utility in biomedical applications.
  • Pharmaceutical Synthesis : CDMT and DMTMM are employed in antibiotic and peptide synthesis , but the target compound’s stability may offer advantages in long-duration reactions or heat-sensitive processes.

Biological Activity

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide is a complex organic compound with significant potential in biological applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a 1,3,5-triazine moiety and a sulfonamide group. Its molecular formula is C13H16N4O3SC_{13}H_{16}N_4O_3S, and it has a molecular weight of approximately 304.36 g/mol. The triazine ring is known for its ability to interact with biological molecules, making it a subject of interest in medicinal chemistry.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, studies have shown that derivatives of triazine can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The specific mechanisms include:

  • DNA Intercalation : Some triazine derivatives bind to DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in cancer cell metabolism.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar sulfonamide derivatives have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The proposed mechanisms include:

  • Folate Synthesis Inhibition : Sulfonamides typically inhibit the enzyme dihydropteroate synthase, crucial for folate synthesis in bacteria.
  • Cell Membrane Disruption : Some studies suggest that these compounds can disrupt bacterial cell membranes.

Case Studies

  • Antitumor Efficacy in Cell Lines :
    • A study tested various triazine derivatives on human lung cancer cell lines (A549, HCC827) using both 2D and 3D culture models. Results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin.
    • For example, one derivative showed an IC50 of 6.26 μM against HCC827 cells in 2D assays compared to a higher IC50 of 20.46 μM in 3D assays .
  • Antimicrobial Testing :
    • Antimicrobial activity was assessed against Escherichia coli and Staphylococcus aureus using broth microdilution methods. Compounds similar to this compound showed promising results with minimum inhibitory concentrations (MICs) below clinically relevant thresholds .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 Value (μM)Reference
AntitumorHCC827 (2D culture)6.26
AntitumorNCI-H358 (2D culture)6.48
AntimicrobialE. coli<10
AntimicrobialS. aureus<10

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